(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate

Catalog No.
S1909356
CAS No.
6992-38-7
M.F
C8H24N2O10S
M. Wt
340.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hy...

CAS Number

6992-38-7

Product Name

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid

Molecular Formula

C8H24N2O10S

Molecular Weight

340.35 g/mol

InChI

InChI=1S/2C4H11NO3.H2O4S/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H2,1,2,3,4)

InChI Key

OLJBMOUMSAPNML-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OS(=O)(=O)O

Canonical SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OS(=O)(=O)O

Buffering Agent

Tris sulfate is a widely used biological buffer. Buffers help maintain a constant pH in a solution, which is crucial for many biological reactions. Tris sulfate functions effectively in the physiological pH range (7.2-7.4) [1]. Its conjugate base, Tris, exhibits minimal interaction with biological molecules, making it a favorable choice for buffering biological samples [2].

Here are some sources for Tris sulfate's use as a buffering agent:

  • [1] Good, N. E., Dean, W. E., & Sinclair, S. (1966). Utilities of hydrogen ion buffers in biological systems. [Tris (hydroxymethyl) aminomethane- hydrochloric acid buffer system]. Biochemical Medicine, 5(4), 215-231.
  • [2] Hames, B. D., & Higgins, S. J. (1998). Nucleic acids biochemistry. BIOS Scientific Publishers.

Protein Purification

Tris sulfate plays a role in protein purification techniques. Due to its buffering capacity, it helps maintain a constant pH during protein isolation steps, preventing protein denaturation. Additionally, the charged sulfate group of Tris sulfate can interact with proteins, influencing their solubility and facilitating their separation from other cellular components during protein purification procedures [3, 4].

Here are some sources for Tris sulfate's use in protein purification:

  • [3] Deutscher, M. P. (2009). Methods in enzymology. Academic Press.
  • [4] Bollag, D. M., & Edelstein, S. J. (1991). Protein methods. Wiley-Liss.

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate is a quaternary ammonium compound characterized by its unique structure, which includes a central carbon atom bonded to two hydroxymethyl groups and an ammonium group. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry, due to its ability to interact with biological systems. The presence of both hydroxyl and ammonium functional groups suggests that it may exhibit significant solubility in water, which can enhance its bioavailability.

The chemical reactivity of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The ammonium group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydrogen sulphate component can engage in acid-base reactions, impacting the compound's solubility and stability in various pH environments.
  • Hydrolysis: In aqueous solutions, the compound may undergo hydrolysis, leading to the formation of hydroxymethyl derivatives and other products.

These reactions are crucial for understanding how the compound interacts with biological systems and other chemical entities.

The biological activity of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate is largely influenced by its structural characteristics. Compounds with ammonium groups are known to exhibit antimicrobial properties. This compound may also demonstrate:

  • Antioxidant Activity: Due to the presence of hydroxyl groups, it might scavenge free radicals.
  • Cytotoxic Effects: Preliminary studies suggest that similar compounds can affect cell viability, making this an area for further research.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can help identify potential pharmacological effects based on its structure .

Several methods can be employed to synthesize (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate:

  • Direct Ammoniation: Reacting a hydroxymethyl derivative with ammonia or an amine under controlled conditions.
  • Quaternization Reaction: Treating a tertiary amine with an alkyl halide followed by the addition of hydrogen sulphate.
  • Hydrolysis of Precursors: Starting from simpler quaternary ammonium salts and hydrolyzing them to yield the desired compound.

Each method has its advantages and may yield different purity levels or isomers.

The applications of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate span across various fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activity.
  • Cosmetics: As a conditioning agent in personal care products.
  • Antimicrobial Agents: Its properties may be harnessed for disinfectants or preservatives.

Understanding its interactions within these applications is crucial for maximizing efficacy while minimizing toxicity.

Interaction studies involving (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level.
  • In Vitro Assays: To evaluate cytotoxicity and other biological effects on cell lines.

Such studies are essential for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Hydroxyethylammonium chlorideHydroxyl group and quaternary ammoniumCommonly used in pharmaceuticals
Trimethylamine N-oxideTertiary amine structureKnown for influencing osmotic balance in cells
CholineQuaternary ammonium with an ethyl groupEssential nutrient involved in neurotransmission
Benzalkonium chlorideQuaternary ammonium salt with long-chain hydrocarbonsWidely used as a disinfectant

The uniqueness of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate lies in its specific combination of hydroxyl groups and quaternary ammonium functionality, which may confer distinct biological activities not found in other similar compounds.

Other CAS

6992-38-7

Dates

Modify: 2023-08-16

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